20S Proteasome-IN-4

Neglected Tropical Diseases Kinetoplastid Biology Parasitology

20S Proteasome-IN-4 (Compound is a quinoline-based, non-covalent small-molecule inhibitor of the 20S proteasome. It exhibits potent, parasite-selective inhibition of the T.

Molecular Formula C20H18ClF2N3O3
Molecular Weight 421.8 g/mol
Cat. No. B12395188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20S Proteasome-IN-4
Molecular FormulaC20H18ClF2N3O3
Molecular Weight421.8 g/mol
Structural Identifiers
SMILESCOC(CNC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=C(C(=CC=C3)F)F)CO
InChIInChI=1S/C20H18ClF2N3O3/c1-29-12(10-27)9-24-20(28)18-8-17(13-7-11(21)5-6-15(13)25-18)26-16-4-2-3-14(22)19(16)23/h2-8,12,27H,9-10H2,1H3,(H,24,28)(H,25,26)/t12-/m1/s1
InChIKeyNTOVJWIULULGGI-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20S Proteasome-IN-4: Parasite-Selective 20S Proteasome Inhibitor for Human African Trypanosomiasis Research


20S Proteasome-IN-4 (Compound 7) is a quinoline-based, non-covalent small-molecule inhibitor of the 20S proteasome [1]. It exhibits potent, parasite-selective inhibition of the T. b. brucei 20S proteasome with an IC50 of 6.3 nM, while demonstrating brain penetrance and oral bioactivity . Its core application lies in research models of human African trypanosomiasis (HAT).

Critical Differentiation of 20S Proteasome-IN-4 from Clinical Proteasome Inhibitors


Generic substitution among proteasome inhibitors is precluded by fundamental differences in molecular target, species selectivity, and pharmacokinetic properties. Clinical proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib are optimized for potent inhibition of the human constitutive proteasome or immunoproteasome, primarily for oncology applications, and typically exhibit poor blood-brain barrier (BBB) penetration [1]. In contrast, 20S Proteasome-IN-4 is specifically designed and optimized for selectivity against the kinetoplastid parasite 20S proteasome, enabling high potency against T. b. brucei while demonstrating both oral bioavailability and the ability to cross the BBB, a critical requirement for treating the meningoencephalitic stage of HAT [2]. These divergent pharmacological profiles mandate precise compound selection based on the specific research application.

Quantitative Performance Benchmarks for 20S Proteasome-IN-4


Parasite-Selective Potency: A Unique Profile vs. Clinical Proteasome Inhibitors

20S Proteasome-IN-4 is a parasite-selective inhibitor, exhibiting potent activity against the T. b. brucei 20S proteasome (IC50 = 6.3 nM). This contrasts sharply with clinical proteasome inhibitors like bortezomib, carfilzomib, and ixazomib, which are primarily optimized for human proteasome subunits (e.g., β5 subunit with IC50 values of 0.6 nM (Ki), 5.2 nM, and 3.4 nM, respectively [1][2]). While the clinical inhibitors may exhibit some cross-reactivity, 20S Proteasome-IN-4 was specifically developed from an HTS hit to achieve selectivity for the parasite proteasome, a crucial feature for minimizing host cell toxicity in anti-parasitic applications [3].

Neglected Tropical Diseases Kinetoplastid Biology Parasitology

Demonstrated Blood-Brain Barrier Penetration: Critical for Late-Stage HAT Models

20S Proteasome-IN-4 is explicitly characterized as 'brain-penetrant' [1]. This is a critical differentiation from most clinical proteasome inhibitors, which are known for their poor BBB penetration, limiting their utility in CNS disease models [2]. Furthermore, other kinetoplastid proteasome inhibitors, such as LXE408, are reported to have a 'limited ability to traverse the blood-brain barrier' (mouse brain/plasma AUC ratio = 0.03) . The ability of 20S Proteasome-IN-4 to cross the BBB is validated by its in vivo efficacy in curing a stage II (meningoencephalitic) mouse model of HAT, where parasites have invaded the CNS .

Pharmacokinetics Drug Delivery CNS Penetration

Validated Oral Bioactivity: Demonstrated In Vivo Efficacy with Oral Dosing

20S Proteasome-IN-4 is characterized as 'orally active' and demonstrates this through in vivo efficacy studies. In a stage I mouse model of HAT, a complete cure was achieved with a dose of 3 mg/kg administered orally (i.g.) once daily for 4 days [1]. In a more challenging stage II (CNS) model, a cure was achieved with a higher dose of 15 mg/kg administered orally twice daily for 1 week [1]. This oral activity contrasts with clinically used proteasome inhibitors like carfilzomib, which is administered intravenously , and bortezomib, which is given intravenously or subcutaneously . While ixazomib is also orally bioavailable, it is not optimized for parasite selectivity or CNS penetration [2].

In Vivo Pharmacology Drug Discovery ADME

Superior In Vivo Potency and Spectrum of Activity in HAT Models

20S Proteasome-IN-4 demonstrates exceptional in vivo efficacy, achieving complete cures in both early (stage I) and late (stage II) mouse models of HAT at relatively low oral doses (3 mg/kg and 15 mg/kg, respectively) [1]. This is a benchmark for this class of compounds. For comparison, another kinetoplastid proteasome inhibitor, Proteasome-IN-6, shows considerably weaker activity, with in vitro EC50 values of 157 nM against T. b. brucei , while 20S Proteasome-IN-4 exhibits an EC50 of less than 2.5 nM for inhibiting parasite growth in vitro [1]. The ability of 20S Proteasome-IN-4 to cure both stages of infection positions it as a highly valuable tool for studying the full spectrum of HAT pathology, from the hemolymphatic to the meningoencephalitic stage.

In Vivo Efficacy Disease Model Parasitology

Species Selectivity: Parasite vs. Human 20S Proteasome

The differentiation of 20S Proteasome-IN-4 is further underscored by its species selectivity. It is explicitly described as a 'parasite-selective' 20S proteasome inhibitor [1]. While the exact selectivity ratio (e.g., fold-selectivity for T. b. brucei over human 20S proteasome) is not disclosed in public vendor datasheets, its characterization as parasite-selective contrasts it with non-selective inhibitors like bortezomib, carfilzomib, and ixazomib, which potently inhibit the human proteasome [2]. This selectivity profile is a direct result of the medicinal chemistry campaign that produced the compound, aimed at minimizing host cell toxicity [3]. For research applications, this implies a reduced likelihood of confounding phenotypic effects arising from inhibition of the host cell's ubiquitin-proteasome system.

Selectivity Target Engagement Toxicology

Optimal Research Applications for 20S Proteasome-IN-4


Human African Trypanosomiasis (HAT) Drug Discovery and Target Validation

20S Proteasome-IN-4 is the definitive tool compound for investigating the therapeutic potential of proteasome inhibition in HAT. Its demonstrated ability to cure both stage I (hemolymphatic) and stage II (meningoencephalitic) mouse models of infection [1] makes it invaluable for validating the parasite 20S proteasome as a drug target, studying the pathology of CNS invasion, and benchmarking new chemical entities in in vivo efficacy studies.

Kinetoplastid Parasite Biology Research

Due to its parasite-selective profile [1], 20S Proteasome-IN-4 serves as a precise chemical probe for dissecting the specific roles of the 20S proteasome in kinetoplastid parasites like T. b. brucei. Researchers can use it to study protein degradation pathways, stress responses, and cell cycle regulation in the parasite without the confounding effects of inhibiting the host cell's proteasome, leading to cleaner and more interpretable data.

Investigating Blood-Brain Barrier (BBB) Penetration Mechanisms

The confirmed brain-penetrant property of 20S Proteasome-IN-4 [1] makes it a useful tool for pharmacokinetic and pharmacodynamic studies focused on CNS drug delivery. It can serve as a reference compound or a positive control in assays designed to evaluate BBB permeability, P-glycoprotein efflux, and brain tissue distribution of small molecules, particularly in the context of infectious diseases of the CNS.

Development of Orally Bioavailable Anti-Parasitics

The oral activity of 20S Proteasome-IN-4, validated by cures in mouse models following oral gavage [1], positions it as a key compound for research into oral drug delivery for neglected tropical diseases. It can be used in formulation development, pharmacokinetic modeling, and studies comparing oral versus parenteral routes of administration for anti-parasitic agents, aiding the design of more accessible therapies.

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